molecular formula C15H25N3O2 B1228719 N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide

N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide

Cat. No. B1228719
M. Wt: 279.38 g/mol
InChI Key: UESJQIUZGYHHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide is a proline derivative.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Zhou and Xu (2014) discussed the synthesis of new C2-symmetric chiral bisamides, derived from (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a compound structurally related to N1-cyclohexyl-N2-cyclopropylpyrrolidine-1,2-dicarboxamide (Chang‐Yue Zhou & Jiaxi Xu, 2014).
  • Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes, showcasing the compound's relevance in coordination chemistry (C. Ozer, H. Arslan, D. VanDerveer, & G. Binzet, 2009).

Chemical Reactions and Catalysis

  • Carrilho et al. (2015) utilized a one-step synthesis strategy involving palladium-catalysed aminocarbonylation with diamines to produce dicarboxamides, demonstrating the versatility of related compounds in organic synthesis (Rui M. B. Carrilho et al., 2015).
  • Hashimoto et al. (1986) explored a novel decarboxylation method using 2-cyclohexen-1-one as a catalyst, which can be applied to similar compounds (M. Hashimoto et al., 1986).

Biological and Pharmaceutical Research

  • Gao et al. (2019) designed and synthesized N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as TRPV1 antagonists, indicating the compound's potential in pharmacological applications (Mingxiang Gao et al., 2019).
  • Valli et al. (1998) synthesized N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid, investigating their effects on metabotropic glutamate receptors, highlighting the compound's relevance in neuropharmacology (M. J. Valli et al., 1998).

Environmental and Industrial Applications

  • Zargoosh et al. (2015) synthesized N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of heavy metals from industrial wastes, showing the compound's utility in environmental remediation (Kiomars Zargoosh et al., 2015).

properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

1-N-cyclohexyl-2-N-cyclopropylpyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C15H25N3O2/c19-14(16-12-8-9-12)13-7-4-10-18(13)15(20)17-11-5-2-1-3-6-11/h11-13H,1-10H2,(H,16,19)(H,17,20)

InChI Key

UESJQIUZGYHHIC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N2CCCC2C(=O)NC3CC3

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC2C(=O)NC3CC3

solubility

41.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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